

Introduction: Unveiling a Key Sulfur-Containing Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl (methylthio)acetate*

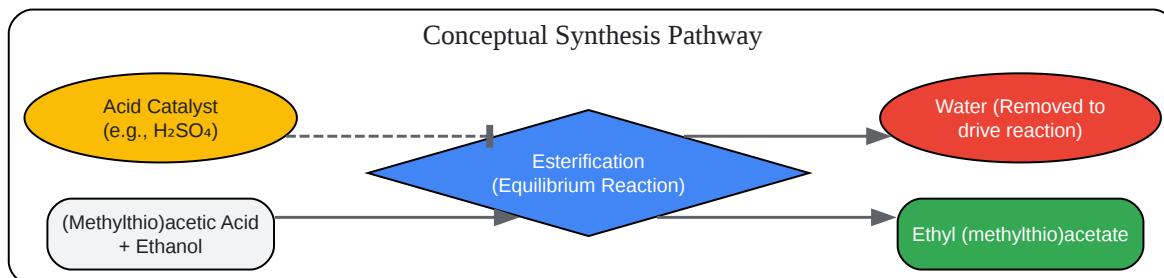
Cat. No.: B1347096

[Get Quote](#)

Ethyl (methylthio)acetate, with its unique CAS number 4455-13-4, is a sulfur-containing ester that holds significant importance across various scientific and industrial domains.^[1] While recognized primarily for its potent contributions to flavor and fragrance, its utility extends into analytical chemistry and as a versatile intermediate in organic synthesis.^{[1][2][3]} This compound is a colorless to pale yellow liquid characterized by a distinctive fruity, tropical, and sulfurous odor profile.^{[1][4]} Naturally occurring in fruits like melon (*Cucumis melo* L), its presence is a key contributor to their complex aroma.^[5] This guide provides a comprehensive technical overview of **Ethyl (methylthio)acetate**, from its fundamental physicochemical properties and analytical characterization to its practical applications and safety protocols, offering field-proven insights for the discerning researcher.

Section 1: Physicochemical and Organoleptic Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. **Ethyl (methylthio)acetate** is a moderately volatile compound with limited solubility in water but is miscible with alcohols and oils.^{[1][2][4]} Its defining characteristics are summarized below.


Property	Value	Source(s)
CAS Number	4455-13-4	[1] [6] [7]
Molecular Formula	C ₅ H ₁₀ O ₂ S	[1] [6]
Molecular Weight	134.20 g/mol	[5] [6]
Appearance	Colorless to pale yellow liquid	[1]
Odor Profile	Fruity, sulfurous, green, tropical	[4]
Boiling Point	70-72 °C at 25 mmHg	
Density	1.043 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.459	
Flash Point	59 °C (138.2 °F) - closed cup	[8]
Solubility	Very slightly soluble in water; miscible with alcohol	[2] [4] [5]
InChI Key	MDIAKIHBBNYHF-UHFFFAOYSA-N	[9]
SMILES String	CCOC(=O)CSC	[9]

Section 2: Synthesis and Manufacturing Logic

While specific proprietary synthesis routes may vary, the structure of **Ethyl (methylthio)acetate**—an ethyl ester of a thio-substituted carboxylic acid—suggests a logical and common synthetic pathway: the esterification of (methylthio)acetic acid with ethanol. This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol. The removal of water as a byproduct is crucial to drive the equilibrium towards the formation of the desired ester, a direct application of Le Châtelier's principle.

An alternative conceptual pathway involves the S-alkylation of an ethyl thioglycolate precursor with a suitable methylating agent. The choice between these pathways in an industrial setting

would depend on factors like raw material cost, yield, and process safety.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Ethyl (methylthio)acetate**.

Section 3: Analytical Characterization Protocols

Accurate identification and quantification of **Ethyl (methylthio)acetate** are critical for quality control in manufacturing and for its application in research. The compound's volatility and distinct functional groups make it well-suited for analysis by several standard instrumental methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. The gas chromatography component separates **Ethyl (methylthio)acetate** from other components in a mixture based on its boiling point and polarity, while the mass spectrometer provides definitive structural information and fragmentation patterns for unambiguous identification.

Exemplar GC-MS Protocol:

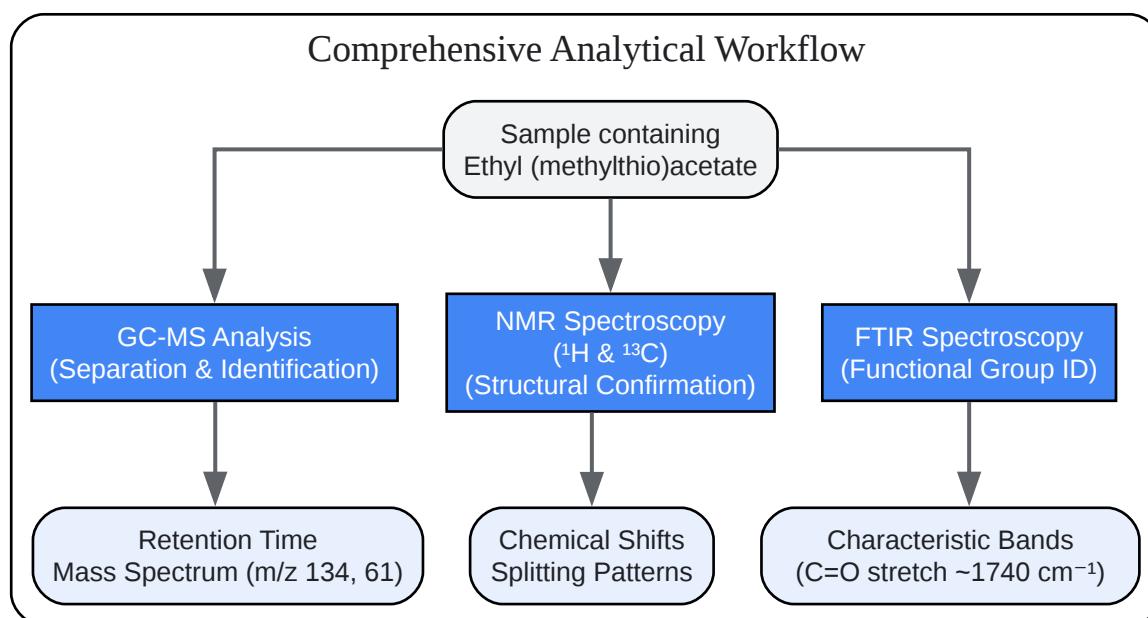
- Sample Preparation: Dilute the sample containing **Ethyl (methylthio)acetate** in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately

10-100 µg/mL. If used as an internal standard, a precise concentration is required.

- **Injection:** Inject 1 µL of the prepared sample into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
- **Chromatographic Separation:**
 - **Column:** Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Oven Program:** Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program is designed to elute the target analyte effectively while separating it from potential impurities.
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 300.
 - **Source Temperature:** 230 °C.
- **Data Analysis:** Identify **Ethyl (methylthio)acetate** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Key identifying ions include the molecular ion $[M]^+$ at m/z 134 and a characteristic base peak at m/z 61.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. It is an indispensable tool for absolute structural confirmation.


- **^1H NMR:** The proton NMR spectrum will show distinct signals corresponding to the four unique proton environments: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the sulfur atom, and a singlet for the methyl protons attached to the sulfur.

- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon atoms: the carbonyl carbon of the ester, two carbons for the ethyl group, the methylene carbon adjacent to the sulfur, and the methyl carbon attached to the sulfur.[10]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

For **Ethyl (methylthio)acetate**, the most prominent absorption band will be the strong C=O (carbonyl) stretch of the ester group, typically appearing around $1735\text{-}1750\text{ cm}^{-1}$. Other characteristic peaks include C-O stretching vibrations and C-H stretching vibrations.[5][11][12] The absence of a broad O-H band ($3300\text{-}2500\text{ cm}^{-1}$) definitively distinguishes it from its corresponding carboxylic acid.[12]

[Click to download full resolution via product page](#)

Caption: A multi-technique workflow for the analysis of **Ethyl (methylthio)acetate**.

Section 4: Applications and Field Insights

The unique sensory profile of **Ethyl (methylthio)acetate** makes it a valuable component in several industries, most notably as a flavoring agent.

Flavor and Fragrance Industry

This compound is prized for its ability to impart complex and desirable notes to a wide range of products.[13] Its organoleptic profile is described as green, tropical, fruity, and sulfurous. This complexity allows flavorists to craft authentic tropical fruit flavors, particularly enhancing melon profiles.[13][14] It is typically used at very low concentrations, often in the range of 0.1 to 1.0 parts per million (ppm), to add a tropical fruity note.[4]

Food Additive and Regulatory Status

Ethyl (methylthio)acetate is recognized as a flavoring agent by major regulatory bodies.

- FEMA GRAS: It is designated as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the number 3835.[5]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[5] Its JECFA number is 475.[5]

Research and Analytical Applications

Beyond its role in flavor creation, **Ethyl (methylthio)acetate** serves a critical function in analytical laboratories. Due to its stability and distinct chromatographic behavior, it has been successfully used as an internal standard for the quantification of volatile sulfur compounds in complex matrices like port wines.[2]

Potential Biological Activity

Preliminary research has indicated that Ethyl 2-(methylthio)acetate may possess antibacterial properties, showing antimicrobial activity against human pathogens such as *Listeria monocytogenes* and *Staphylococcus aureus* in vitro.[8] This suggests potential, though currently unexplored, applications as a food preservative.[8]

Section 5: Safety, Handling, and Storage

As with any chemical, proper handling and storage of **Ethyl (methylthio)acetate** are paramount to ensure laboratory safety. It is classified as a flammable liquid and can cause skin and eye irritation.[\[5\]](#)

Safety Aspect	Guideline	Source(s)
GHS Pictograms	Flammable, Irritant	[5]
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P233: Keep container tightly closed.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[15]
Personal Protective Equipment (PPE)	Eye shields, protective gloves, N95 dust mask (US) or equivalent.	
Storage	Store in a well-ventilated place. Keep cool. Keep container tightly closed. Ground and bond containers when transferring material.	[16]

First Aid Measures:

- In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[\[17\]](#)
- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[17\]](#)[\[18\]](#)
- If inhaled: Move the person to fresh air.[\[15\]](#)
- If swallowed: Do not induce vomiting. Rinse mouth and consult a physician.[\[15\]](#)[\[17\]](#)

Conclusion

Ethyl (methylthio)acetate (CAS 4455-13-4) is a multifaceted compound whose value extends far beyond its pleasant aroma. For flavorists, it is a key tool for creating authentic and complex fruit profiles. For analytical chemists, it is a reliable internal standard. Its well-defined physicochemical properties, coupled with established analytical methods for its characterization, make it a dependable substance for research and development. Adherence to established safety protocols ensures its utility can be harnessed responsibly and effectively. This guide serves as a foundational resource for professionals seeking to understand and utilize this versatile sulfur-containing ester.

References

- Sigma-Aldrich. Ethyl (methylthio)
- CymitQuimica. CAS 4455-13-4: Ethyl (methylthio)
- Cheméo. Chemical Properties of Ethyl (methylthio)
- PubChem - NIH. Ethyl (methylthio)
- Sigma-Aldrich. Ethyl (methylthio)
- ChemicalBook. ETHYL (METHYLTHIO)
- Santa Cruz Biotechnology. Ethyl (methylthio)
- Sigma-Aldrich. Ethyl (methylthio)
- Tokyo Chemical Industry Co., Ltd. Ethyl (Methylthio)
- CAS Common Chemistry. Ethyl (methylthio)
- The Good Scents Company. ethyl 2-(methyl thio)
- Biosynth. Ethyl 2-(methylthio)
- Safety Data Sheet.

- Advanced Biotech. Unlocking Flavor Potential: The Role of Ethyl (methylthio)
- The Good Scents Company. 2-(methyl thio)
- Merck.
- ChemicalBook.
- Chemical Bull Pvt. Ltd.
- Godavari Biorefineries Ltd.
- SpectraBase. (Methylthio)acetic acid ethyl ester - Optional[¹³C NMR] - Chemical Shifts.
- SpectraBase. (Methylthio)acetic acid ethyl ester - Optional[FTIR] - Spectrum.
- Doc Brown's Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 4455-13-4: Ethyl (methylthio)acetate | CymitQuimica [cymitquimica.com]
- 2. ETHYL (METHYLTHIO)ACETATE | 4455-13-4 [chemicalbook.com]
- 3. Ethyl Methyl Thioacetate | 4455-13-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodsentscompany.com]
- 5. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Ethyl 2-(methylthio)acetate | 4455-13-4 | FE35570 [biosynth.com]
- 9. Ethyl (methylthio)acetate (CAS 4455-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. nbinno.com [nbinno.com]
- 14. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodsentscompany.com]
- 15. Ethyl acetate - Safety Data Sheet [chemicalbook.com]
- 16. godavaribiorefineries.com [godavaribiorefineries.com]
- 17. rcilabscan.com [rcilabscan.com]
- 18. aktasdis.com [aktasdis.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Key Sulfur-Containing Ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347096#ethyl-methylthio-acetate-cas-number-4455-13-4\]](https://www.benchchem.com/product/b1347096#ethyl-methylthio-acetate-cas-number-4455-13-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com